4-(3-Methylphenyl)pyridine-2-carboxylic acid
Description
4-(3-Methylphenyl)pyridine-2-carboxylic acid is a pyridinecarboxylic acid derivative featuring a 3-methylphenyl substituent at the 4-position of the pyridine ring and a carboxylic acid group at the 2-position. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.24 g/mol .
Properties
IUPAC Name |
4-(3-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-14-12(8-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKHOXGEOCJMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Details
Step 1: Acyl Chloride Formation
- Pyridine-2-carboxylic acid methyl ester or pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux in an inert atmosphere.
- A catalytic amount of dry DMF is often added to facilitate the reaction.
- After completion, excess thionyl chloride and solvents are removed under vacuum.
Step 2: Amide Formation
- The resulting acyl chloride is dissolved in dry dichloromethane (DCM) and cooled to 0°C.
- 2-Amino-3-methylpyridine (or 3-methyl-substituted aniline analog) and triethylamine (base) are added dropwise.
- The mixture is stirred at room temperature or refluxed for 16–24 hours.
- The product precipitates as a solid, which is isolated by filtration, washed, dried, and purified by column chromatography.
Yield and Purity
- Yields range from 70% to 88% depending on reaction conditions and purification efficiency.
- The method is robust and allows for the preparation of positional isomers by varying the amine substituent.
- Spectroscopic data indicate that methyl substitution position affects the N-H stretching frequency and chemical shifts due to inductive and steric effects.
Reference Example
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Acyl chloride prep. | Pyridine-2-carboxylic acid + SOCl₂, reflux, DMF catalyst | Acyl chloride intermediate formed |
| Amide formation | Acyl chloride + 2-amino-3-methylpyridine + triethylamine, DCM, RT/reflux 16–24 h | 70–88% yield of this compound derivative |
This method was detailed in a study synthesizing monoamide compounds with methyl-substituted pyridine rings and is applicable to 4-(3-methylphenyl) substitution.
Preparation via Suzuki Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction provides a versatile approach to attach aryl groups to pyridine-2-carboxylic acid derivatives, particularly when starting from halogenated pyridine carboxamides.
Procedure Details
- A halogenated pyridine-2-carboxamide (e.g., 4-bromo-3-methylphenyl-pyrazine-2-carboxamide analog) is reacted with an aryl boronic acid under palladium catalysis.
- The reaction is carried out in a solvent mixture such as 1,4-dioxane/water under inert atmosphere (argon).
- Typical conditions: heating at 90°C for 24 hours.
- After reaction completion, the mixture is cooled, extracted with organic solvents, dried, and purified by column chromatography.
Advantages
- Provides moderate to good yields (60–85%).
- Allows for the introduction of various aryl groups, enabling structural diversity.
- Mild reaction conditions and good functional group tolerance.
Reference Example
| Component | Quantity/Condition |
|---|---|
| Halogenated pyridine derivative | 1 equiv. |
| Aryl boronic acid | 1 equiv. |
| Palladium catalyst | Catalytic amount |
| Solvent | 1,4-Dioxane:Water (10:1) |
| Temperature | 90°C |
| Time | 24 hours |
This approach was employed in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides and can be adapted for this compound derivatives.
Oxidative Conversion of Alkylpyridines
An industrially relevant method involves the oxidation of alkyl-substituted pyridines (e.g., 4-(3-methylphenyl)pyridine) to the corresponding carboxylic acids.
Procedure Details
- Alkyl pyridines are oxidized using oxygen or oxygen sources in the presence of water and a vanadium-based catalyst supported on alumina or similar materials.
- The catalyst bed is packed multilayer to maintain uniform temperature.
- Metalloid additives such as boron or silicon may be included to enhance catalyst performance.
- The process is performed in liquid or vapor phase reactors.
Advantages
- Suitable for large-scale production.
- High selectivity and yield.
- Environmentally friendly with controlled reaction conditions.
Reference Example
| Parameter | Description |
|---|---|
| Catalyst | Vanadia-based with alumina support and metalloid additive |
| Oxidant | Oxygen or oxygen source |
| Substrate | Alkyl pyridine (e.g., 4-(3-methylphenyl)pyridine) |
| Reaction Phase | Liquid or vapor phase |
| Temperature Control | Uniform via multilayer catalyst packing |
This catalytic oxidation method is widely used for pyridine carboxylic acid synthesis and can be adapted for methyl-substituted derivatives.
Hydrolysis of 2-Cyanopyridine Derivatives
Another method involves hydrolyzing 2-cyanopyridine derivatives under alkaline conditions followed by acidification to yield pyridine-2-carboxylic acids.
Procedure Details
- 2-Cyanopyridine is reacted with sodium hydroxide solution at 50–70°C under stirring.
- The reaction mixture is refluxed for 4–12 hours.
- After completion, water is evaporated, and the solution is cooled.
- Acidification with hydrochloric acid to pH 2.5–6.5 precipitates the carboxylic acid.
- The solid is filtered, washed, and dried.
Advantages
- Simple and high-yielding.
- Uses inexpensive starting materials.
- Mild reaction conditions.
Reference Example
| Step | Conditions |
|---|---|
| Hydrolysis | 2-Cyanopyridine + NaOH, 50–70°C, 4–12 h reflux |
| Acidification | HCl to pH 2.5–6.5 |
| Isolation | Filtration and drying |
This method is effective for producing pyridine-2-carboxylic acid and can be adapted for substituted derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Notes |
|---|---|---|---|---|
| Acyl Chloride + Amine Coupling | Thionyl chloride, 2-amino-3-methylpyridine, triethylamine, reflux in DCM | 70–88 | Straightforward, well-established | Sensitive to moisture |
| Suzuki Cross-Coupling | Halogenated pyridine derivative, aryl boronic acid, Pd catalyst, 1,4-dioxane/water, 90°C, 24 h | 60–85 | Versatile, mild conditions | Requires palladium catalyst |
| Catalytic Oxidation | Alkyl pyridine, oxygen, vanadia catalyst, alumina support, multilayer packing | High (industrial scale) | Scalable, environmentally friendly | Catalyst preparation critical |
| Alkaline Hydrolysis of Cyanopyridine | 2-Cyanopyridine, NaOH, HCl acidification, reflux | High | Simple, cost-effective | Limited to certain derivatives |
Research Findings and Notes
- The position of the methyl substituent on the phenyl or pyridine ring significantly affects the electronic environment, influencing reaction rates and spectroscopic properties.
- Acyl chloride intermediates are crucial for high reactivity but require careful handling due to moisture sensitivity.
- Suzuki coupling allows for late-stage diversification, which is valuable in medicinal chemistry applications.
- Industrial oxidation methods leverage catalyst design to optimize selectivity and throughput.
- Hydrolysis of nitrile precursors is a classical method that remains relevant for laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to 4-(3-Methylphenyl)pyridine-2-carboxylic acid possess potent antibacterial and antifungal properties. These derivatives can inhibit the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .
Cancer Treatment
The compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism of action involves inducing apoptosis in cancer cells, which is crucial for therapeutic efficacy. The structure-activity relationship of pyridine derivatives suggests that modifications can enhance their anticancer activity .
Neuroprotective Effects
Pyridine derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's. Some studies highlight the ability of these compounds to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's pathology. This inhibition can lead to increased levels of acetylcholine, thereby improving cognitive function .
Synthesis and Chemical Reactions
Doubly Decarboxylative Synthesis
The synthesis of this compound can be achieved through innovative chemical reactions such as the doubly decarboxylative Michael addition. This method allows for the efficient production of biologically relevant compounds while maintaining high yields .
Amide Bond Formation
Recent advancements in synthetic methodologies have introduced one-pot reactions that facilitate the formation of amide bonds using heterocyclic compounds and carboxylic acids. This approach enhances the efficiency of synthesizing complex molecules containing this compound as a key intermediate .
Material Science
Coordination Chemistry
The compound's ability to form metal complexes has been explored extensively. Pyridine-2-carboxylic acid derivatives are known to act as ligands in coordination chemistry, leading to the synthesis of metal complexes with potential applications in catalysis and materials development .
Case Studies and Data Tables
Mechanism of Action
The mechanism by which 4-(3-Methylphenyl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to other pyridine-2-carboxylic acid derivatives with varying substituents on the phenyl or pyridine rings. Key analogs include:
Substituent Impact :
Physicochemical Properties
A quantum mechanical study of related compounds (e.g., 4-amino-3,6-dichloro-2-pyridinecarboxylic acid, AMPYD) revealed critical physicochemical trends :
| Property | 4-(3-Methylphenyl)pyridine-2-carboxylic Acid (Estimated) | AMPYD (C₆H₄Cl₂N₂O₂) | CLPYD (C₆H₃Cl₂NO₂) |
|---|---|---|---|
| Dipole Moment (Debye) | ~4.5 (predicted) | 6.22 | 3.61 |
| Band Gap (eV) | ~4.5–5.0 | 4.89 | 5.30 |
| Reactivity | Moderate (methyl group is weakly donating) | High (NH₂ donating) | Low (Cl withdrawing) |
| Thermal Energy (kcal/mol) | ~60–70 | 69.69 | 58.25 |
Key Observations :
Biological Activity
4-(3-Methylphenyl)pyridine-2-carboxylic acid is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a 3-methylphenyl group at the 4-position. Its molecular formula is C13H11NO2, with a molecular weight of 213.23 g/mol. The unique substitution pattern on the pyridine ring influences both its chemical reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1255636-64-6 |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Interaction : This compound interacts with various enzymes involved in metabolic pathways, potentially acting as either an inhibitor or activator depending on the enzymatic context.
- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis.
- Gene Expression Alteration : The compound alters gene expression patterns by modulating the activity of signaling molecules, which can have implications for cancer biology and other diseases.
The mechanisms through which this compound exerts its biological effects include:
- Molecular Targets : The compound interacts with specific enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For instance, it may inhibit key enzymes that regulate these processes.
- Impact on Cellular Metabolism : By interacting with metabolic enzymes, it influences the flux of metabolites through various pathways, potentially affecting energy production and biosynthetic processes.
Study on Anticancer Activity
A study investigated the anticancer properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited cytotoxic effects on several cancer cell lines, demonstrating potential as an anticancer agent.
Enzyme Inhibition Studies
In vitro studies have shown that this compound acts as an inhibitor of certain metabolic enzymes. For example, it was found to inhibit alkaline phosphatase activity with an IC50 value indicating significant potency against this enzyme .
Flavonoid Production Enhancement
Another research highlighted that this compound could enhance flavonoid production in plant cell cultures when used as an elicitor. The maximum flavonoid production was observed after a twelve-hour exposure to the compound, suggesting its potential role in agricultural biotechnology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Methylphenyl)pyridine-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via condensation of 3-methylbenzaldehyde with 2-aminopyridine derivatives, followed by cyclization using palladium catalysts (e.g., Pd/C) in solvents like dimethylformamide (DMF) at 80–100°C . Post-synthesis, purity validation should employ HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural confirmation. X-ray crystallography (using SHELXL ) is recommended for absolute configuration determination.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).
- FT-IR : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 243.09).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for antimicrobial activity using MIC assays against E. coli and S. aureus (concentration range: 1–100 µM). For anticancer potential, employ MTT assays on HeLa or MCF-7 cell lines, comparing IC₅₀ values to reference compounds like doxorubicin .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for regioselective synthesis?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron density and transition states to predict regioselectivity during cyclization. Software like Gaussian or ORCA can optimize geometries, while NBO analysis identifies stabilizing interactions .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility : Use standardized buffers (e.g., PBS at pH 7.4) with DLS to assess aggregation.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting results may arise from impurities; replicate experiments with >99% pure batches .
Q. How does the compound interact with biological targets at the atomic level?
- Methodological Answer : Molecular docking (AutoDock Vina) into enzyme active sites (e.g., COX-2 or kinases) identifies binding modes. Validate with MD simulations (AMBER/NAMD) to assess binding stability over 100 ns. Crystallographic studies (PDB: 4PMS ) provide structural benchmarks for ligand-protein interactions.
Q. What advanced techniques elucidate electronic properties relevant to catalytic applications?
- Methodological Answer : Cyclic voltammetry (CH Instruments) measures redox potentials in acetonitrile (0.1 M TBAPF₆). UV-Vis spectroscopy (TD-DFT) correlates experimental λ_max with computed electronic transitions. Raman spectroscopy probes charge transfer in metal-organic complexes .
Contradiction Analysis and Best Practices
Q. How to address discrepancies in reported biological activity?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).
- Compound Source : Use third-party validation (e.g., PubChem ) to confirm identity.
- Statistical Rigor : Apply ANOVA with post-hoc tests (p<0.05) across ≥3 independent replicates.
Q. What safety protocols are critical given limited toxicity data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
